(5S)-3-Cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile

Description

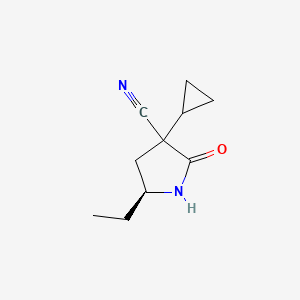

(5S)-3-Cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile (CAS 2738603-32-0) is a chiral pyrrolidine derivative characterized by a cyclopropyl substituent at position 3, an ethyl group at position 5 (with S-configuration), and a carbonitrile functional group. The stereochemistry at the 5th position and the cyclopropyl moiety may influence its physicochemical properties and biological interactions .

Properties

Molecular Formula |

C10H14N2O |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

(5S)-3-cyclopropyl-5-ethyl-2-oxopyrrolidine-3-carbonitrile |

InChI |

InChI=1S/C10H14N2O/c1-2-8-5-10(6-11,7-3-4-7)9(13)12-8/h7-8H,2-5H2,1H3,(H,12,13)/t8-,10?/m0/s1 |

InChI Key |

SZAXPOWMECBBEK-PEHGTWAWSA-N |

Isomeric SMILES |

CC[C@H]1CC(C(=O)N1)(C#N)C2CC2 |

Canonical SMILES |

CCC1CC(C(=O)N1)(C#N)C2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-3-Cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: This step involves the cyclization of a suitable precursor to form the pyrrolidine ring.

Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced through a cyclopropanation reaction, which can be achieved using reagents such as diazomethane or Simmons-Smith reagent.

Addition of the Ethyl Group: The ethyl group can be added via an alkylation reaction using ethyl halides in the presence of a strong base.

Formation of the Carbonitrile Group: The carbonitrile group is introduced through a cyanation reaction, typically using reagents like sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(5S)-3-Cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium cyanide in dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

(5S)-3-Cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (5S)-3-Cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Key Variations

The following table summarizes structural analogs of the target compound, highlighting differences in substituents, stereochemistry, and CAS numbers:

| Compound Name | Substituents (Position 3/5) | Stereochemistry (Position 5) | CAS Number | Molecular Formula |

|---|---|---|---|---|

| (5S)-3-Cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile | Cyclopropyl / Ethyl | S | 2738603-32-0 | C₁₀H₁₄N₂O |

| (3S,5R)-3-Cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile | Cyclopropyl / Methyl | R | 349130-27-4 | C₉H₁₂N₂O |

| (5R)-3-Cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile (Enantiomer) | Cyclopropyl / Ethyl | R | 2738704-51-1 | C₁₀H₁₄N₂O |

Key Observations :

Substituent Effects: The ethyl group in the target compound (vs. The cyclopropyl group, common to all analogs, introduces ring strain, which may stabilize transition states in synthetic reactions or modulate receptor binding .

Stereochemical Differences :

- The (5S) configuration in the target compound versus the (5R) configuration in its enantiomer (CAS 2738704-51-1) could lead to divergent biological activities. For example, enantiomers often exhibit distinct binding affinities to chiral biological targets, as seen in drugs like thalidomide .

Synthetic Utility :

- The carbonitrile group (-CN) in all analogs serves as a versatile handle for further chemical modifications, such as hydrolysis to carboxylic acids or reduction to amines .

Biological Activity

(5S)-3-Cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile is a pyrrolidine derivative characterized by its unique cyclopropyl and ethyl substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. Understanding its biological activity involves examining its chemical properties, synthesis methods, and interactions with biological targets.

The molecular formula of this compound is , with a molecular weight of 178.24 g/mol. It features a carbonitrile functional group, which plays a crucial role in its reactivity and biological interactions.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 2738603-32-0 |

| Molecular Formula | C10H14N2O |

| Molecular Weight | 178.24 g/mol |

| Purity | 97% |

Synthesis Methods

Several synthetic routes have been developed for this compound. These methods typically involve the formation of the pyrrolidine ring followed by the introduction of the cyclopropyl and ethyl groups. The stereochemistry is critical, as it influences the compound's biological activity.

Biological Activity

Research indicates that derivatives of pyrrolidine, including this compound, exhibit a range of biological activities:

Anticancer Activity

In vitro studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, research involving A549 lung adenocarcinoma cells showed that certain derivatives reduced cell viability, suggesting potential for development as anticancer agents .

Case Study: Anticancer Activity Assessment

A study evaluated various pyrrolidine derivatives against A549 cells using an MTT assay to determine cytotoxicity. The findings indicated that specific structural modifications enhanced anticancer activity while maintaining low toxicity to non-cancerous cells.

Antimicrobial Activity

The compound also shows promise in combating multidrug-resistant pathogens. Research indicates that related pyrrolidine derivatives possess antimicrobial properties against strains such as Staphylococcus aureus, including resistant variants .

Case Study: Antimicrobial Screening

In a screening process against clinically significant pathogens, several derivatives were tested for efficacy against drug-resistant bacteria. The results highlighted the potential of these compounds in addressing antibiotic resistance.

Computational Predictions

Computational methods like PASS (Prediction of Activity Spectra for Substances) have been employed to predict the pharmacological profiles of this compound based on its molecular structure. Such predictions suggest a broad spectrum of potential biological activities, warranting further experimental validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.